Bathochromic Shift: λmax 389 nm vs. 364 nm for the Closest Mono-Azo Analog Mordant Yellow 7
The target compound (C.I. Mordant Orange 10) exhibits an absorbance maximum at 389 nm in aqueous solution . Its closest mono-azo structural analog, C.I. Mordant Yellow 7 (3-Methyl-5-(4-sulfophenylazo)salicylic acid disodium salt, CAS 94159-93-0 / 6408-91-9), shows λmax at 364 nm under comparable conditions . The 25 nm bathochromic shift arises from the extended π-conjugation across the second azo bridge and the additional phenyl ring in the disazo chromophore, moving the perceived color from yellow to rust-orange.
| Evidence Dimension | Absorbance maximum (λmax) |
|---|---|
| Target Compound Data | 389 nm (C.I. Mordant Orange 10, aqueous) |
| Comparator Or Baseline | 364 nm (C.I. Mordant Yellow 7, aqueous; Sigma-Aldrich specification) |
| Quantified Difference | Δλmax = +25 nm (red-shift) |
| Conditions | Aqueous solution; spectrophotometric determination. Mordant Orange 10 data from AAT Bioquest Spectrum Viewer; Mordant Yellow 7 data from Sigma-Aldrich product specification. |
Why This Matters
A 25 nm spectral shift materially changes the perceived hue class (from yellow to orange), directly determining suitability for specific dyeing recipes and making the two dyes non-substitutable for color-critical applications.
